molecular formula C8H6F2O2 B1301623 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone CAS No. 140675-42-9

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1301623
CAS No.: 140675-42-9
M. Wt: 172.13 g/mol
InChI Key: MCDJUVXLLXTCFP-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a substituted acetophenone derivative, characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-difluorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone
  • 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone
  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone

Uniqueness: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(3,5-difluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDJUVXLLXTCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371738
Record name 1-(3,5-difluoro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140675-42-9
Record name 1-(3,5-difluoro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Difluoro-2'-hydroxyacetophenone 98%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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